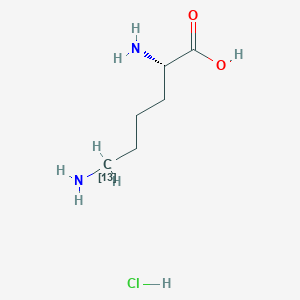

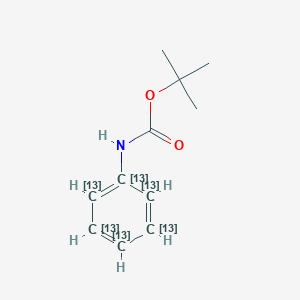

L-Lysine-6-13C hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Lysine-6-13C hydrochloride is a stable isotope-labeled compound used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The stable isotope labeling of L-lysine-6-13C hydrochloride enables researchers to trace the metabolic fate of lysine in biological systems and study the biochemical and physiological effects of lysine in vivo and in vitro.

作用机制

The mechanism of action of L-Lysine-6-13C hydrochloride is based on the stable isotope labeling of lysine. The labeled lysine is incorporated into proteins and other biomolecules in the same way as natural lysine. However, the presence of stable carbon-13 isotope enables researchers to distinguish the labeled lysine from natural lysine and track its metabolic fate in the body.

生化和生理效应

Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The stable isotope labeling of lysine enables researchers to study the biochemical and physiological effects of lysine in vivo and in vitro. The labeled lysine can be used to study protein turnover, metabolic flux, and amino acid transport in different biological systems.

实验室实验的优点和局限性

The stable isotope labeling of lysine has several advantages for lab experiments. It enables researchers to track the metabolic fate of lysine in vivo and in vitro, study protein turnover and metabolic flux, and determine the contribution of lysine to various physiological processes. However, the stable isotope labeling of lysine can be expensive and time-consuming. Moreover, the labeled lysine may not be incorporated into all proteins and biomolecules uniformly, leading to potential artifacts and errors in the data.

未来方向

There are several future directions for the use of L-Lysine-6-13C hydrochloride in scientific research. One direction is to study the role of lysine in different metabolic pathways and physiological processes, such as energy metabolism, immune function, and neurotransmitter synthesis. Another direction is to use stable isotope labeling to study the metabolism and turnover of other amino acids and biomolecules in vivo and in vitro. Furthermore, the development of new stable isotope labeling techniques and technologies may enable researchers to study the metabolic fate of lysine and other biomolecules with greater accuracy and precision.

合成方法

L-Lysine-6-13C hydrochloride is synthesized by introducing stable carbon-13 isotope to the sixth position of the lysine molecule. The synthesis process involves the reaction of lysine with 13C-labeled acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as NMR and mass spectrometry.

科学研究应用

L-Lysine-6-13C hydrochloride is widely used in scientific research to study the metabolic fate of lysine in various biological systems. It is particularly useful in studying protein turnover, metabolic flux, and amino acid transport in vivo and in vitro. The stable isotope labeling of lysine enables researchers to trace the fate of lysine in the body and determine its contribution to protein synthesis, energy metabolism, and other physiological processes.

属性

CAS 编号 |

129243-92-1 |

|---|---|

产品名称 |

L-Lysine-6-13C hydrochloride |

分子式 |

C6H15ClN2O2 |

分子量 |

183.64 g/mol |

IUPAC 名称 |

(2S)-2,6-diamino(613C)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i4+1; |

InChI 键 |

BVHLGVCQOALMSV-BGOJRGFQSA-N |

手性 SMILES |

C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl |

SMILES |

C(CCN)CC(C(=O)O)N.Cl |

规范 SMILES |

C(CCN)CC(C(=O)O)N.Cl |

同义词 |

L-Lysine-6-13C hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

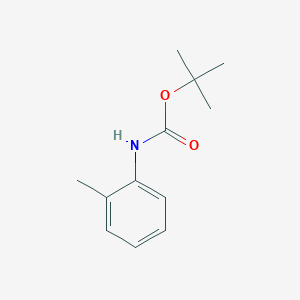

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)

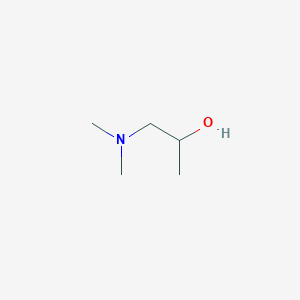

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)